molecular formula C12H13IO3 B8161408 Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate

Cat. No.: B8161408
M. Wt: 332.13 g/mol
InChI Key: XTOPHMPJAJIRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cyclopropylmethoxy group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate typically involves the esterification of 2-(cyclopropylmethoxy)-4-iodobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include azides, nitriles, or other substituted benzoates.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate involves its interaction with specific molecular targets. The cyclopropylmethoxy group and iodine atom can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methoxy)-4-iodobenzoate
  • Methyl 2-(cyclopropylmethoxy)-4-bromobenzoate
  • Methyl 2-(cyclopropylmethoxy)-4-chlorobenzoate

Uniqueness

Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. The iodine atom also contributes to its reactivity and potential for further functionalization, making it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

methyl 2-(cyclopropylmethoxy)-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-15-12(14)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOPHMPJAJIRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.